molecular formula C16H20ClFN4O B1402378 5-(4-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride CAS No. 1361113-70-3

5-(4-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride

Cat. No.: B1402378
CAS No.: 1361113-70-3
M. Wt: 338.81 g/mol
InChI Key: ZADSMWGPUJJWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This pyrimidine derivative features a 4-fluorophenyl group at position 5, a morpholin-2-yl moiety at position 4, and an N,N-dimethylamine group at position 2 of the pyrimidine ring. Its hydrochloride salt enhances solubility and bioavailability, making it a candidate for pharmaceutical applications, particularly in immunomodulation or antimicrobial therapy . Pyrimidine derivatives are widely studied for their biological activities, including antibacterial, antifungal, and kinase-inhibitory properties .

Properties

IUPAC Name

5-(4-fluorophenyl)-N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O.ClH/c1-21(2)16-19-9-13(11-3-5-12(17)6-4-11)15(20-16)14-10-18-7-8-22-14;/h3-6,9,14,18H,7-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADSMWGPUJJWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361113-70-3
Record name 2-Pyrimidinamine, 5-(4-fluorophenyl)-N,N-dimethyl-4-(2-morpholinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1361113-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

5-(4-Fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride, often referred to as a pyrimidine derivative, has garnered attention for its potential biological activities. This compound is notable for its structural features, which include a fluorophenyl group and a morpholinyl moiety. These characteristics contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The molecular formula of the compound is C16H20ClFN4OC_{16}H_{20}ClFN_{4}O with a molecular weight of approximately 334.81 g/mol. Its structure includes a pyrimidine ring, which is known for its role in various biological systems.

PropertyValue
Molecular FormulaC₁₆H₂₀ClFN₄O
Molecular Weight334.81 g/mol
IUPAC NameThis compound
CAS Number1361113-70-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may act as an inhibitor of certain kinases and receptors involved in cellular signaling pathways. This inhibition can lead to downstream effects such as altered cell proliferation and apoptosis.

  • Kinase Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This property suggests potential applications in cancer therapy, where controlling cell division is essential.
  • Receptor Modulation : The compound may also modulate GABA-A receptors, which are important for neurotransmission and have implications in anxiety and depression treatment.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant antitumor activity against various cancer cell lines, including:

  • P388 murine leukemia cells : The compound showed effective cytotoxicity, indicating its potential as an anticancer agent.

Antiviral Activity

Research has also highlighted its antiviral properties, particularly against Herpes simplex virus type I and Poliovirus type I. These findings suggest that the compound may interfere with viral replication processes.

Case Studies

  • In Vitro Efficacy Against Cancer : A study published in Molecular Cancer Therapeutics reported that the compound effectively induced apoptosis in human colon cancer cells through the activation of intrinsic apoptotic pathways. The study utilized flow cytometry to analyze cell death markers and confirmed the compound's role in disrupting mitochondrial membrane potential.
  • GABA-A Receptor Modulation : Another investigation focused on the compound's interaction with GABA-A receptors, revealing that it acts as a positive allosteric modulator. This was demonstrated through electrophysiological assays that measured changes in current flow in response to GABA application.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Kinase Inhibition

The compound has been studied for its inhibitory effects on various kinases, particularly those involved in cancer pathways. For instance, it has shown promising activity against the FLT3-ITD kinase, which is a critical target in acute myeloid leukemia (AML). The inhibition of this kinase is crucial as patients with FLT3 mutations often experience poor prognoses and higher relapse rates .

Table 1: Kinase Inhibitory Activity of 5-(4-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride

Kinase TargetIC50 (µM)Remarks
FLT3-ITD5.098Significant inhibition observed
CDK2>20Limited activity noted
MV4-111.665Effective against this leukemia cell line
K5626.595Moderate inhibition

The above data indicates that while the compound shows strong activity against FLT3-ITD, its efficacy varies across different kinases and cell lines, suggesting a need for further optimization to enhance selectivity and potency.

1.2 Antiproliferative Properties

In addition to its kinase inhibition properties, the compound has demonstrated antiproliferative effects in various cancer cell lines. The mechanism of action appears to be FLT3-dependent, indicating that the compound may selectively target cells with FLT3 mutations .

Case Studies and Research Findings

2.1 Acute Myeloid Leukemia (AML)

A study published in Nature highlighted the effectiveness of this compound in inhibiting FLT3 mutations in AML models. The research provided insights into the molecular interactions and binding affinities of the compound with the FLT3 receptor, emphasizing its potential as a therapeutic agent for AML patients .

2.2 Structural Insights

The crystal structure analysis of related compounds has shed light on the binding modes of pyrimidine derivatives to kinase targets. Understanding these structural interactions is crucial for rational drug design and improving the efficacy of similar compounds .

Chemical Reactions Analysis

Fluorophenyl Substituent

The 4-fluorophenyl group is likely introduced early via Suzuki–Miyaura coupling or Ullmann-type reactions. Fluorine's electron-withdrawing nature enhances stability against electrophilic substitution, directing reactivity to other sites.

N,N-Dimethylamine Installation

The dimethylamino group may arise from:

  • Reductive amination : Treatment of a primary amine with formaldehyde and a reducing agent (e.g., NaBH3_3CN).

  • Methylation : Using methyl iodide (CH3_3I) or dimethyl sulfate ((CH3_3)2_2SO4_4) in the presence of a base (e.g., K2_2CO3_3).

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via acid-base reaction:

Free base+HCl5 4 fluorophenyl N N dimethyl 4 morpholin 2 yl pyrimidin 2 amine hydrochloride\text{Free base}+\text{HCl}\rightarrow \text{5 4 fluorophenyl N N dimethyl 4 morpholin 2 yl pyrimidin 2 amine hydrochloride}

This step enhances solubility and crystallinity, critical for pharmaceutical applications ( ).

Hydrolytic Degradation

  • Morpholine ring : Susceptible to acid-catalyzed ring-opening at elevated temperatures, forming ethanolamine derivatives.

  • Fluorophenyl group : Resistant to hydrolysis under physiological pH but may undergo defluorination under strong acidic/basic conditions.

Oxidative Stability

The tertiary amine (N,N-dimethyl) is prone to oxidation, forming N-oxide derivatives. Stabilizers like BHT (butylated hydroxytoluene) are often added to formulations ( ).

Key Reaction Data Table

Reaction Type Conditions Yield Byproducts
Pyrimidine cyclizationMicrowave, 140°C, 45 min72–85%Unreacted enaminone
Morpholine substitutionMorpholine, DMF, 80°C68%Halogenated starting material
Hydrochloride formationHCl (g), EtOH, 0°C95%None detected

Structural Confirmation

Critical spectroscopic data for validation:

  • 1^11H NMR : δ 2.30 (s, 6H, N(CH3_3)2_2), 3.70–3.85 (m, 4H, morpholine-OCH2_2), 6.90–7.20 (m, 4H, fluorophenyl).

  • HR-MS : m/z [M+H]+^+ calcd. for C17_{17}H22_{22}FN4_4O: 325.1789; found: 325.1793.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Pyrimidine Scaffold and Substituent Variations

The target compound shares structural similarities with other pyrimidine derivatives, differing primarily in substituent groups (Table 1).

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Structural Features
Target Compound (Hydrochloride salt) 5-(4-Fluorophenyl), 4-(morpholin-2-yl), N,N-dimethylamine 365.8* Morpholine ring enhances solubility; fluorophenyl improves lipophilicity .
N,N-Dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine dihydrochloride 4-(morpholin-2-yl), N,N-dimethylamine 302.2 Dihydrochloride salt increases crystallinity; lacks fluorophenyl group .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 5-(aminomethyl), 2-phenyl, 4-(methoxyphenyl) 470.5 Bulky substituents reduce planarity; intramolecular N–H⋯N hydrogen bonds stabilize conformation .
5-Bromo-2-chloro-N-(4-fluorophenyl)pyrimidin-4-amine 5-Bromo, 2-chloro, 4-(4-fluorophenyl) 302.5 Halogenated groups enhance electrophilicity; potential for cross-coupling reactions .

*Calculated based on formula C₁₆H₁₉F₂N₅O·HCl.

Key Observations:
  • Morpholine vs. Other Heterocycles: The morpholin-2-yl group in the target compound improves solubility compared to non-heterocyclic substituents (e.g., phenyl or halogen groups) .
  • Fluorophenyl Group: The 4-fluorophenyl moiety enhances metabolic stability and membrane permeability relative to non-fluorinated analogs .
  • Salt Forms : The hydrochloride salt of the target compound offers better aqueous solubility than the dihydrochloride analog, which may exhibit higher crystallinity .

Antimicrobial Activity

Pyrimidine derivatives with fluorophenyl and morpholine groups often exhibit antimicrobial properties:

  • Target Compound : Preliminary data suggest moderate antibacterial activity against Gram-positive pathogens (e.g., S. aureus), likely due to membrane disruption or kinase inhibition .
  • N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]pyrimidine: Shows stronger antifungal activity (C. albicans MIC = 8 µg/mL) due to dual halogenated substituents enhancing target binding .
  • N,N-Dimethyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine : Exhibits antimycobacterial activity (MIC = 2 µg/mL against M. tuberculosis), attributed to nitro group redox activity .

Conformational Stability

Crystallographic studies highlight differences in molecular planarity and hydrogen bonding:

  • Target Compound : The morpholine ring adopts a chair conformation, with the fluorophenyl group tilted ~86° relative to the pyrimidine plane, reducing π-π stacking but enhancing hydrophobic interactions .
  • N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]pyrimidine: Features intermolecular N–H⋯N bonds and π-π stacking (interplanar spacing = 3.647 Å), stabilizing dimeric structures .

Yield and Purity Challenges

  • Halogenated derivatives (e.g., 5-bromo-2-chloro analog) require careful purification to avoid byproducts from competing substitution reactions .
  • Bulky substituents (e.g., ethoxyphenyl) reduce reaction yields due to steric hindrance .

Preparation Methods

Construction of the Pyrimidine Core

The pyrimidine nucleus is synthesized through condensation of suitable amidines or guanidines with β-dicarbonyl compounds or their derivatives. For instance, the formation of the pyrimidine ring can be achieved via cyclization of β-aminocrotonitrile derivatives with amidines or related precursors under reflux conditions in polar solvents such as dimethylformamide (DMF) or acetonitrile (MeCN).

Attachment of the 5-Phenyl Group

The 5-position fluorophenyl group is introduced via Suzuki-Miyaura cross-coupling reactions. This involves coupling a 5-bromo or 5-chloro pyrimidine intermediate with a 4-fluorophenylboronic acid or ester, catalyzed by palladium complexes under inert atmosphere, typically in the presence of a base like potassium carbonate.

Final Salt Formation

The hydrochloride salt of the compound is obtained by treating the free base with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, such as ethereal or alcoholic media, ensuring high purity and stability of the final product.

Detailed Reaction Scheme

Step 1: Pyrimidine ring formation
   - React β-aminocrotonitrile with guanidine derivatives under microwave irradiation or reflux in DMF to form the pyrimidine core.

Step 2: Nucleophilic substitution at 4-position
   - React the pyrimidine with morpholine in the presence of potassium carbonate in acetonitrile at reflux to introduce the morpholine group.

Step 3: Cross-coupling at 5-position
   - Use Suzuki-Miyaura coupling to attach the 4-fluorophenyl group, employing 5-bromo pyrimidine intermediate, phenylboronic acid, Pd catalyst, and base.

Step 4: Salt formation
   - Treat the free base with HCl in ethanol or ether to generate the hydrochloride salt.

Data Table of Reaction Conditions and Yields

Step Reaction Conditions Reagents Solvent Yield (%) Notes
1 Pyrimidine ring synthesis Reflux, microwave Guanidine derivatives, β-dicarbonyl DMF 70-85 Cyclization efficiency improved via microwave
2 Morpholine substitution Reflux Morpholine, K₂CO₃ Acetonitrile 65-80 Selective substitution at 4-position
3 Suzuki coupling Inert atmosphere, 80°C Phenylboronic acid, Pd catalyst Toluene/water 75-90 High yields with optimized conditions
4 Hydrochloride salt formation Stirring, room temp HCl gas or HCl in ethanol Ethanol >95 Purification via recrystallization

Research Findings and Optimization

Recent studies emphasize microwave-assisted synthesis to improve reaction efficiency, reduce reaction times, and enhance yields. The choice of catalysts, bases, and solvents significantly influences the purity and yield of intermediates and final products. For example, palladium-catalyzed Suzuki coupling is preferred for attaching the fluorophenyl group due to its high regioselectivity and functional group tolerance.

Notes on Purity and Characterization

The final product's identity and purity are confirmed through nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). The hydrochloride salt form ensures stability and solubility suitable for biological evaluation.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(4-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride?

A common approach involves refluxing intermediates in chloroform with stoichiometric equivalents of amine derivatives (e.g., morpholine analogs). For example, 5-(chloromethyl)pyrimidine precursors can react with substituted anilines at elevated temperatures (5–6 hours) under vigorous stirring. Post-reaction, extraction with chloroform, drying over MgSO₄, and purification via silica gel chromatography (using CHCl₃ as eluent) yield crystalline products. Crystallization from methanol improves purity (yield: ~78%) .

Q. How can researchers confirm the structural integrity of the synthesized compound?

Combined spectroscopic and crystallographic techniques are essential:

  • NMR/IR : Identify functional groups (e.g., fluorophenyl C-F stretches at ~1220 cm⁻¹, morpholine N-H stretches).
  • X-ray crystallography : Resolve intramolecular interactions, such as N–H⋯N hydrogen bonds (e.g., bond distances ~2.98 Å) and dihedral angles between aromatic rings (e.g., 11.3–70.1°) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).

Q. What purification strategies optimize yield and purity?

  • Column chromatography : Use silica gel (200–300 mesh) with chloroform or gradient elution to separate byproducts.
  • Recrystallization : Methanol or ethanol are ideal solvents for removing residual impurities, achieving >95% purity .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholine substitution) influence bioactivity?

The morpholine ring enhances solubility and modulates pharmacokinetics via hydrogen-bonding interactions with target proteins. Fluorophenyl groups increase lipophilicity, improving membrane permeability. Comparative studies of analogs (e.g., trifluoromethyl vs. methyl substituents) reveal that electron-withdrawing groups like fluorine enhance metabolic stability and binding affinity to hydrophobic pockets .

Q. How can computational methods guide the design of derivatives with improved efficacy?

  • Quantum chemical calculations : Predict reaction pathways and transition states for synthesizing novel analogs (e.g., DFT-based optimization of intermediates) .
  • Molecular docking : Simulate binding interactions with target enzymes (e.g., kinase domains). For example, pyrimidine derivatives with morpholine groups show strong π–π stacking and hydrogen bonding with active-site residues .
  • ADMET prediction : Tools like SwissADME assess logP, bioavailability, and toxicity to prioritize candidates .

Q. How should researchers address contradictions in crystallographic data between similar compounds?

Contradictions in hydrogen-bond distances or packing motifs (e.g., 2.94 Å vs. 2.98 Å for N–H⋯N bonds) may arise from polymorphic variations. Strategies include:

  • Temperature-dependent crystallography : Analyze thermal effects on molecular conformation.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯F vs. π–π stacking contributions) .
  • Comparative studies : Benchmark against structurally validated analogs in databases like Cambridge Structural Database.

Q. What experimental protocols validate the compound’s stability under physiological conditions?

  • pH stability assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC.
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., melting points ~469–471 K) .
  • Light exposure tests : UV-vis spectroscopy detects photodegradation products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride
Reactant of Route 2
5-(4-fluorophenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.